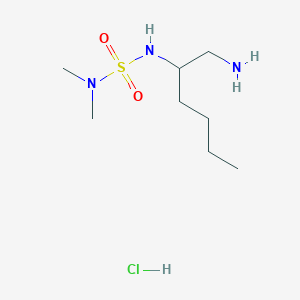![molecular formula C18H25FN4 B7639995 1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B7639995.png)
1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is commonly referred to as DMFMD and has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of DMFMD is not fully understood. However, it has been suggested that it acts as a GABA receptor agonist, which may contribute to its anxiolytic effects. It has also been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
DMFMD has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell growth and to induce apoptosis in cancer cells. It has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMFMD has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of DMFMD. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of DMFMD and its potential applications in the treatment of anxiety disorders.
Méthodes De Synthèse
The synthesis of DMFMD involves the reaction between 1,5-dimethylpyrazole-4-carboxaldehyde and 2-fluorobenzylamine in the presence of a reducing agent. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of DMFMD has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
DMFMD has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use in the treatment of anxiety disorders, as it has been found to have anxiolytic effects in animal models.
Propriétés
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4/c1-15-17(12-20-21(15)2)14-23-9-5-8-22(10-11-23)13-16-6-3-4-7-18(16)19/h3-4,6-7,12H,5,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTXSMMCKZGSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)


![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)